molecular formula C13H12O2 B6167457 6-ethylnaphthalene-2-carboxylic acid CAS No. 113305-48-9

6-ethylnaphthalene-2-carboxylic acid

Cat. No.: B6167457
CAS No.: 113305-48-9
M. Wt: 200.2
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Description

6-Ethylnaphthalene-2-carboxylic acid is a naphthalene derivative substituted with a carboxylic acid group at the 2-position and an ethyl group at the 6-position. The compound’s molecular formula is C₁₃H₁₂O₂, with a molecular weight of 200.23 g/mol.

Properties

CAS No.

113305-48-9

Molecular Formula

C13H12O2

Molecular Weight

200.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethylnaphthalene-2-carboxylic acid typically involves the alkylation of naphthalene followed by carboxylation. One common method includes the Friedel-Crafts alkylation of naphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethyl group at the 6-position. The resulting 6-ethylnaphthalene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst like aluminum bromide .

Industrial Production Methods: Industrial production of 6-ethylnaphthalene-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol or naphthaldehyde derivatives.

Scientific Research Applications

6-Ethylnaphthalene-2-carboxylic acid finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-ethylnaphthalene-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the naphthalene ring can participate in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

6-Methyl-2-naphthoic Acid

  • Molecular Formula : C₁₂H₁₀O₂
  • Molecular Weight : 186.21 g/mol
  • Key Differences : The methyl group reduces steric hindrance and lipophilicity (logP ~3.5) compared to the ethyl analogue. It is a precursor in liquid crystal synthesis and pharmaceutical intermediates .

6-Dodecyl-2-naphthalenecarboxylic Acid

  • Molecular Formula : C₂₃H₃₂O₂
  • Molecular Weight : 340.50 g/mol
  • Key Differences : The long dodecyl chain increases hydrophobicity (logP ~7.0), making it suitable for surfactants or liquid crystalline materials .

Oxygen-Containing Derivatives

6-Hydroxy-2-naphthoic Acid Molecular Formula: C₁₁H₈O₃ Molecular Weight: 188.18 g/mol Key Differences: The hydroxyl group introduces hydrogen bonding, increasing polarity and acidity (pKa ~3.5). Used in synthesizing adapalene (a retinoid) and polyarylates .

6-Methoxy-2-naphthoic Acid Molecular Formula: C₁₂H₁₀O₃ Molecular Weight: 202.21 g/mol Key Differences: The methoxy group enhances electron density on the aromatic ring, influencing reactivity. It is a known impurity in naproxen synthesis .

Pharmaceutical Derivatives

Adapalene

  • Molecular Formula : C₂₈H₂₈O₃
  • Molecular Weight : 412.52 g/mol
  • Key Differences : Incorporates an adamantyl and methoxyphenyl group, enabling dopamine agonist activity. Demonstrates how naphthalene carboxylic acid derivatives are modified for therapeutic applications .

Physicochemical Properties

Compound Molecular Weight Substituent logP* Key Applications
6-Ethylnaphthalene-2-carboxylic acid 200.23 Ethyl ~4.2 Intermediate, materials science
6-Methyl-2-naphthoic acid 186.21 Methyl ~3.5 Liquid crystals, pharmaceuticals
6-Dodecyl-2-naphthoic acid 340.50 Dodecyl ~7.0 Surfactants, polymers
6-Hydroxy-2-naphthoic acid 188.18 Hydroxyl ~2.8 Adapalene synthesis
6-Methoxy-2-naphthoic acid 202.21 Methoxy ~3.0 Naproxen impurity

*Estimated from structural analogs .

Research Findings

  • Liquid Crystal Properties : 6-(Hex-5-enyloxy)naphthalene-2-carboxylic acid (a related compound) forms smectic phases due to its polymerizable vinyl group, highlighting the role of substituent flexibility .
  • Biological Activity : 6-Hydroxy-2-naphthoic acid derivatives exhibit anti-inflammatory properties, while adapalene’s adamantyl group enhances receptor binding .
  • Synthetic Efficiency : Microwave synthesis reduces reaction times for carboxamide derivatives by 50% compared to conventional methods .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-ethylnaphthalene-2-carboxylic acid, and how do reaction conditions influence product purity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation to introduce the ethyl group onto naphthalene, followed by oxidation of the methylene group to a carboxylic acid. For example, 6-methoxy derivatives are synthesized using regioselective catalysts like CYP199A2 enzymes (analogous to 6,7-dihydroxynaphthalene-2-carboxylic acid synthesis) . Key factors include solvent choice (e.g., dichloromethane for Friedel-Crafts), temperature control (0–5°C for oxidation stability), and purification via recrystallization using ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How can spectroscopic techniques (NMR, IR) distinguish 6-ethylnaphthalene-2-carboxylic acid from structural analogs?

  • Methodological Answer :

  • ¹H NMR : The ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and carboxylic proton (δ 12–13 ppm, broad) are diagnostic. Compare with 6-hydroxy analogs (e.g., absence of hydroxyl proton at δ 5–6 ppm) .
  • IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹). Ethyl C-H stretches (~2850–2960 cm⁻¹) differentiate from methoxy or halogenated derivatives .

Q. What are the recommended storage conditions to prevent degradation of 6-ethylnaphthalene-2-carboxylic acid?

  • Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at –20°C. Avoid exposure to light (use amber vials) and moisture (include desiccants like silica gel). Stability tests using accelerated aging (40°C/75% RH for 4 weeks) can predict shelf life, with HPLC monitoring for decomposition products .

Advanced Research Questions

Q. How can contradictory data in regioselective synthesis outcomes be resolved?

  • Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., para vs. ortho substitution). Use computational modeling (DFT calculations for transition state energies) to predict regioselectivity. Validate with controlled experiments varying catalysts (e.g., AlCl₃ vs. FeCl₃ for Friedel-Crafts) and solvents (polar aprotic vs. nonpolar). Cross-reference with XRD data (as in 6-(hex-5-enyloxy)naphthalene-2-carboxylic acid structural studies) .

Q. What experimental design principles minimize bias in toxicological studies of 6-ethylnaphthalene-2-carboxylic acid?

  • Methodological Answer : Follow risk-of-bias frameworks from toxicology guidelines:

  • Randomization : Use block randomization for dose groups to avoid confounding .
  • Blinding : Double-blind administration and outcome assessment.
  • Endpoint Selection : Predefine endpoints (e.g., liver enzyme levels, histopathology) to reduce selective reporting . Include positive controls (e.g., known hepatotoxins) and negative controls (vehicle-only groups).

Q. How can metabolic pathways of 6-ethylnaphthalene-2-carboxylic acid be elucidated using in vitro models?

  • Methodological Answer :

  • Hepatocyte Assays : Incubate with primary human hepatocytes (37°C, 5% CO₂) and analyze metabolites via LC-MS/MS. Identify phase I (oxidation via CYP450 isoforms) and phase II (glucuronidation/sulfation) products.
  • Enzyme Inhibition Studies : Use selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic routes .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Catalyst Optimization : Switch from homogeneous (e.g., H₂SO₄) to heterogeneous catalysts (zeolites) for easier separation.
  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., dimerization).
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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